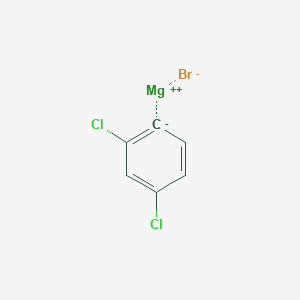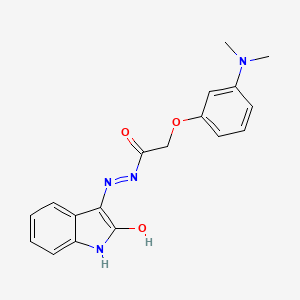
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is a fluorinated organic compound characterized by the presence of a phenylisocyanate group and a hexafluoropropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate typically involves the reaction of 3-hydroxyphenylisocyanate with 1,1,2,3,3,3-hexafluoropropanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the hexafluoropropoxy group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or carbamates.
Polymerization Reactions: The compound can be used as a monomer in the synthesis of fluorinated polymers, where the isocyanate group reacts with diols or diamines to form polyurethanes or polyureas.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of ureas.
Alcohols: For the formation of carbamates.
Water: For the formation of carbamic acids. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Applications De Recherche Scientifique
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and activity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties, such as high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the hexafluoropropoxy group, which can enhance the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles reacting with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate: Characterized by the presence of a hexafluoropropoxy group.
3-(Trifluoromethoxy)-phenylisocyanate: Contains a trifluoromethoxy group instead of a hexafluoropropoxy group.
3-(Pentafluoroethoxy)-phenylisocyanate: Contains a pentafluoroethoxy group instead of a hexafluoropropoxy group.
Uniqueness
The uniqueness of this compound lies in the presence of the hexafluoropropoxy group, which imparts distinct chemical properties, such as increased electrophilicity and enhanced stability. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated polymers and bioactive molecules.
Propriétés
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)






